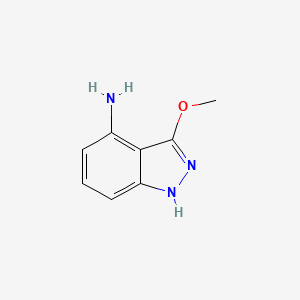

3-Methoxy-1H-indazol-4-amine

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. wisdomlib.org These compounds are of paramount importance in medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals. openmedicinalchemistryjournal.comnih.gov In fact, a significant percentage of FDA-approved small-molecule drugs, estimated to be around 59-75%, incorporate a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov

The prevalence of these structures in drug design can be attributed to several key factors. The presence of nitrogen atoms allows for the formation of crucial hydrogen bonds with biological targets, such as enzymes and receptors, which is often a critical factor for a drug's efficacy. nih.govmdpi.com Furthermore, the diverse and adjustable nature of these heterocyclic rings, combined with their inherent stability, provides a versatile scaffold that can be readily modified to optimize pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antitumor activities. openmedicinalchemistryjournal.commdpi.com These heterocycles are found in a wide range of biologically important molecules, including alkaloids, vitamins, and nucleic acids. nih.govmdpi.com

The 1H-Indazole Core Structure and its Tautomerism

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. It consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov A key characteristic of the indazole structure is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of indazole, the most common forms are 1H-indazole and 2H-indazole. nih.govresearchgate.net

The position of the hydrogen atom on the nitrogen atoms of the pyrazole ring distinguishes these tautomers. Theoretical calculations and experimental data have shown that the 1H-tautomer is generally the more thermodynamically stable and predominant form compared to the 2H-tautomer. nih.govnih.gov This tautomerism is a significant consideration in the synthesis and biological activity of indazole derivatives, as the different forms can exhibit distinct physical and chemical properties. nih.gov

Role of 1H-Indazol-4-amine and its Derivatives as a Privileged Scaffold in Drug Discovery

The 1H-indazole moiety is considered a "privileged scaffold" in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The indazole core is present in several FDA-approved drugs, including treatments for cancer and chemotherapy-induced nausea. nih.gov

Specifically, the 1H-indazol-3-amine and 1H-indazol-4-amine structures have been identified as effective "hinge-binding" fragments. ebi.ac.uknih.gov In the context of enzyme inhibitors, the hinge region is a flexible part of the protein that connects different domains, and binding to this region can effectively block the enzyme's activity. The ability of the 1H-indazol-amine scaffold to interact with the hinge region of protein kinases has made it a particularly attractive target for the development of kinase inhibitors, a major class of anti-cancer drugs. ebi.ac.uknih.gov The derivatization of the 1H-indazol-4-amine core allows for the fine-tuning of its biological activity and has led to the discovery of potent and selective inhibitors for various therapeutic targets. ebi.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

3-methoxy-1H-indazol-4-amine |

InChI |

InChI=1S/C8H9N3O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,9H2,1H3,(H,10,11) |

InChI Key |

OUPBZBGRQZKSKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=CC=CC(=C21)N |

Origin of Product |

United States |

Medicinal Chemistry and Rational Drug Design Strategies Utilizing the 1h Indazol 4 Amine Scaffold

Scaffold Hopping and Fragment-Based Drug Design (FBDD) Strategies

Scaffold hopping and fragment-based drug design (FBDD) are powerful techniques in modern medicinal chemistry to explore novel chemical space and identify new lead compounds. The indazole nucleus, due to its structural and electronic properties, serves as an effective component in these strategies.

Scaffold Hopping: This strategy involves replacing a central molecular core with a different, isofunctional scaffold to develop new compounds with improved properties. A notable example is the scaffold hop from an indole (B1671886) core to an indazole framework in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org Overexpression of these proteins is linked to cancer development, and resistance to BCL-2 inhibitors like venetoclax (B612062) can arise from the upregulation of MCL-1. rsc.org By replacing the indole in a known MCL-1 inhibitor, researchers aimed to create dual-action inhibitors that could potentially offer an enhanced therapeutic effect. rsc.org

Another application of scaffold hopping involved a shape-based approach to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12) to a pyrazole (B372694) core. nih.gov This modification resulted in improved physicochemical properties and led to the discovery of a potent, selective, and brain-penetrant DLK inhibitor. nih.gov

Fragment-Based Drug Design (FBDD): FBDD has emerged as a successful alternative to high-throughput screening (HTS) for identifying starting points for drug discovery. nih.gov This method uses small, low-complexity molecules (fragments) to probe protein binding sites, with subsequent optimization to achieve high-affinity ligands. nih.govrsc.org The indazole scaffold has been effectively utilized in FBDD campaigns. For instance, a fragment-based approach was employed to design potent inhibitors of PDK1, a kinase implicated in cancer. This led to the development of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives with significant inhibitory activity. nih.gov

The success of FBDD is highly dependent on the quality and diversity of the fragment library. nih.gov The inclusion of indazole-containing fragments expands the chemical space available for screening, increasing the probability of identifying novel hit compounds for a wide range of biological targets.

Bioisosteric Replacement Studies with the Indazole Moiety

Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is a cornerstone of rational drug design. The indazole ring is a versatile bioisostere for several common functionalities, including catechol, phenol (B47542), and indole moieties, allowing for the modulation of a compound's biological activity, metabolic stability, and pharmacokinetic profile. google.comacs.orgnih.gov

The replacement of a catechol moiety with an indazole has been shown to retain or even enhance the biological activity of the original compound. google.comgoogle.comwipo.int This strategy has been applied to a variety of therapeutic agents, including cholinesterase inhibitors, adrenergic receptor agonists and antagonists, and protein tyrosine kinase inhibitors. google.com For example, indazole-based bioisosteres of catechol-containing compounds have been developed as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. google.com

Similarly, the indazole ring has been successfully employed as a bioisostere for the phenol group. In the development of negative allosteric modulators for the GluN2B subunit-containing NMDA receptors, the phenolic group, which is susceptible to rapid glucuronidation, was replaced with an indazole. nih.gov This substitution maintained high affinity for the GluN2B receptor and, in some cases, displayed higher inhibitory activity than the parent phenolic compound, while importantly inhibiting the problematic glucuronidation metabolic pathway. nih.gov

The indazole moiety also serves as a bioisostere for the indole nucleus of serotonin (B10506). acs.org This was demonstrated in the development of antagonists for the 5HT3 receptor, where replacing the indole portion of a potent antagonist with an indazole ring was explored to generate novel pharmacological agents. acs.org

Lead Generation and Optimization Principles

The 1H-indazol-4-amine scaffold is a valuable starting point for lead generation and optimization in drug discovery programs. Through systematic structural modifications, initial hits can be developed into potent and selective drug candidates.

One example of lead generation involves the identification of a 5-substituted indazole compound as a hepcidin (B1576463) production inhibitor from a compound library screening. nih.gov Although the initial hit had weak activity, it served as a lead for further optimization. By introducing a para-hydroxyphenyl group at the 6-position and other modifications, researchers were able to significantly improve the inhibitory potency. nih.gov

Structure-guided and knowledge-based design are also key principles in lead optimization. For instance, starting from a lead compound, a series of 1H-indazole amide derivatives were synthesized and evaluated for their activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This led to the identification of compounds with potent enzymatic and cellular activity. nih.gov

In another study, systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole lead compound resulted in potent pan-Pim kinase inhibitors. nih.gov The optimization process focused on modifying both the piperidine (B6355638) and 2,6-difluorophenyl moieties of the lead structure. nih.gov The following table summarizes examples of lead optimization of indazole derivatives.

| Target | Lead Compound Activity | Optimized Compound | Optimized Compound Activity | Ref |

| Hepcidin Production | IC50 = 3.1 µM | 6-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-1H-indazole-5-carboxamide derivative | IC50 = 0.17 µM | nih.gov |

| ITK | Ki = 43 nM | Optimized indazole derivative | Ki = 0.8 nM | nih.gov |

| Pim-1 Kinase | - | 3-(Pyrazin-2-yl)-1H-indazole derivative | IC50 = 0.4 nM | nih.gov |

| PLK4 | - | N-(1H-indazol-6-yl)benzenesulfonamide derivative | IC50 = 0.1 nM | nih.gov |

| IC50: Half maximal inhibitory concentration; Ki: Inhibition constant |

Rational Design of Targeted Therapeutic Agents

The rational design of drugs that target specific biological molecules is a central theme in modern pharmacology. The 1H-indazole scaffold has been instrumental in the design of targeted agents, particularly in the field of oncology.

A prime example is the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. Researchers designed and synthesized a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. nih.gov By elongating the scaffold and introducing flexibility to the basic amine substituent, they were able to improve the inhibitory activity against FLT3. nih.gov

Structure-guided drug design was also employed to develop 1H-indazole derivatives as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase, including mutants that confer resistance to other therapies. nih.gov This work led to a compound that displayed strong potency against both wild-type and mutant EGFR kinases and exhibited significant antiproliferative effects in non-small cell lung cancer cell lines. nih.gov

The development of Polo-like kinase 4 (PLK4) inhibitors provides another illustration of rational design. Starting with a known inhibitor structure, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were designed and synthesized, leading to a potent PLK4 inhibitor with significant anti-breast cancer activity. dntb.gov.ua Molecular docking studies confirmed that the indazole core of these inhibitors forms key hydrogen bond interactions with the hinge region of the kinase. nih.gov

The following table presents rationally designed indazole-based inhibitors and their targeted activities.

| Compound Class | Target | Key Finding | Ref |

| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 | Elongating the scaffold improved activity. | nih.gov |

| 1H-Indazole derivatives | EGFR T790M/WT | Potent activity against mutant and wild-type EGFR. | nih.gov |

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives | PLK4 | Identified a potent inhibitor with in vivo anti-breast cancer activity. | dntb.gov.ua |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | Maintained crucial hydrogen bonds with the kinase hinge region. | nih.gov |

| FLT3: FMS-like tyrosine kinase 3; EGFR: Epidermal Growth Factor Receptor; PLK4: Polo-like kinase 4 |

Application as Building Blocks for Bioactive Molecules

The 1H-indazole core, including derivatives like 3-Methoxy-1H-indazol-4-amine, serves as a fundamental building block for the synthesis of a wide array of bioactive molecules. nih.govnih.gov Its utility stems from the relative ease of functionalization at various positions of the bicyclic ring system, allowing for the construction of diverse chemical libraries. nih.govrsc.org

The synthesis of indazole derivatives often starts from commercially available precursors, which are then elaborated through various chemical reactions. For example, 6-bromo-1H-indazole can be a key intermediate, undergoing reactions like iodination followed by Suzuki or Sonogashira coupling to introduce different substituents. nih.govrsc.org The 1H-indazole-3-amine moiety itself is recognized as an effective hinge-binding fragment and is a key component in several kinase inhibitors, including Linifanib. mdpi.comnih.gov

The versatility of the indazole scaffold is further highlighted by its incorporation into various drug classes through molecular hybridization strategies. mdpi.com For instance, by combining the 1H-indazole-3-amine core with other pharmacologically active groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide, novel compounds with potential anticancer activity have been developed. mdpi.comresearchgate.net

The synthesis of these complex molecules relies on the availability of functionalized indazole building blocks. The development of efficient synthetic methods, such as intramolecular C-H amination reactions, has expanded the accessibility of diversely substituted indazoles, further cementing their role as crucial components in the drug discovery pipeline. nih.gov

Preclinical Biological Activity and Molecular Target Engagement of 1h Indazol 4 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of 1H-indazol-4-amine have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases, most notably in oncology and immunology. The versatility of the indazole ring allows for substitutions that can be tailored to fit the active sites of specific enzymes, leading to the development of highly selective and potent inhibitors.

Kinase Inhibition Profiles

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The 1H-indazole-4-amine core has been successfully utilized to generate inhibitors of both tyrosine and serine/threonine kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-indazol-3-amine scaffold, a close isomer of the 4-amine, has been a fruitful starting point for potent FGFR inhibitors. nih.gov For instance, a series of 1H-indazol-3-amine derivatives were optimized to yield compounds with significant inhibitory activity against FGFR1 and FGFR2. One notable compound, featuring a 2,6-difluoro-3-methoxyphenyl substituent, exhibited potent inhibition of FGFR1 and FGFR2 with IC₅₀ values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov This highlights the potential of the indazole core in targeting FGFR-driven cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: While direct evidence for 3-Methoxy-1H-indazol-4-amine as an EGFR inhibitor is not prominent, the broader indole (B1671886) and indazole class of compounds have shown activity. Theoretical studies on di-indol-3-yl disulphides have suggested a mode of inhibition at the ATP-binding site of EGFR tyrosine kinase. mdpi.com Furthermore, a novel series of 1H-indazole derivatives were designed and evaluated for their EGFR kinase activity, with some compounds showing strong potencies against both wild-type and mutant forms of the receptor. nih.gov

Lymphocyte-specific protein tyrosine kinase (Lck) Inhibitors: 2,4-Dianilino pyrimidines are recognized as potent inhibitors of tyrosine kinases, including Lck. acs.org In an effort to improve the pharmacokinetic properties of these inhibitors, the phenol (B47542) moiety was replaced with a 4-amino(5-methyl-1H-indazole) group. This substitution resulted in compounds with comparable enzyme potency to their phenol counterparts but with enhanced oral bioavailability. acs.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: The 1H-indazole-3-amine scaffold has also been incorporated into multi-targeted tyrosine kinase inhibitors. One such diarylamide 3-aminoindazole derivative, AKE-72, demonstrated significant inhibition of VEGFR-2, among other kinases. nih.gov The 1H-indole moiety, a close structural relative, is a key feature in several FDA-approved VEGFR-2 inhibitors, where it occupies the hinge region of the kinase's active site. acs.org

Table 1: Tyrosine Kinase Inhibition by 1H-Indazole Derivatives

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1H-Indazol-3-amine derivative | FGFR1, FGFR2 | IC₅₀ < 4.1 nM (FGFR1), 2.0±0.8 nM (FGFR2) | nih.gov |

| Di-indol-3-yl disulphides | EGFR | Theoretical inhibition at ATP-binding site | mdpi.com |

| 4-Amino(5-methyl-1H-indazole) | Lck | Comparable potency to phenol isosteres with improved pharmacokinetics | acs.org |

| AKE-72 (diarylamide 3-aminoindazole) | VEGFR-2 | Significant inhibition as part of a multi-kinase profile | nih.gov |

Aurora Kinase Inhibitors: The indazole core is present in compounds that have been investigated as Aurora kinase inhibitors. While specific data on this compound is lacking, various patents and studies describe potent inhibitors of Aurora A kinase with an indazole scaffold for the treatment of cancer. researchgate.net The combination of Aurora kinase A inhibitors with other therapies is also being explored in preclinical models of high-risk neuroblastoma. mdpi.comresearchgate.net

Extracellular signal-regulated kinase (ERK1/2) Inhibitors: Indazole amide derivatives have been identified as inhibitors of ERK1/2. nih.gov Structure-guided and knowledge-based design has led to the development of compounds with potent enzymatic and cellular activity against ERK1/2. nih.gov Another study reported the discovery of indazole derivatives as inhibitors of Tpl2 kinase, which in turn phosphorylates and activates MEK, a kinase upstream of ERK. researchgate.net

Receptor-Interacting Protein 2 (RIP2) Inhibitors: A potent and highly selective inhibitor of RIP2 kinase, GSK583, features a 5-fluoro-1H-indazol-3-yl)quinolin-4-amine structure. nih.gov Further optimization of related quinoline-based inhibitors led to compounds with an improved therapeutic index. nih.gov These findings underscore the utility of the indazole scaffold in targeting inflammatory pathways mediated by RIP2.

Bromodomain-containing protein 4 (BRD4) Inhibitors: A series of 3-methyl-1H-indazole derivatives were designed and synthesized as novel and selective BRD4 inhibitors. acs.org Several of these compounds exhibited strong affinities for the first bromodomain of BRD4 (BRD4-BD1) and effectively suppressed the proliferation of cancer cell lines. acs.org Another study reported the discovery of BRD4 inhibitors featuring a trimethoxy ring, which also demonstrated anti-proliferative activity in human leukemia cells. nih.gov

Table 2: Serine/Threonine Kinase Inhibition by 1H-Indazole Derivatives

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Indazole derivatives | Aurora A | Potent inhibitors for cancer treatment | researchgate.net |

| Indazole amide derivatives | ERK1/2 | Potent enzymatic and cellular activity | nih.govnih.gov |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) | RIP2 | Highly potent and selective inhibitor (IC₅₀ = 5 nM) | nih.gov |

| 3-Methyl-1H-indazole derivatives | BRD4 | Strong affinity for BRD4-BD1 and anti-proliferative effects | acs.org |

Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Their overexpression in the tumor microenvironment leads to immunosuppression. Consequently, inhibiting these enzymes is a promising strategy in cancer immunotherapy.

A series of 4,6-disubstituted-1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO. nih.gov One compound, HT-37, demonstrated dual inhibitory activity with IC₅₀ values of 0.91 μM and 0.46 μM against IDO1 and TDO, respectively. nih.gov Another compound from a similar series, compound 35, also showed potent dual inhibition of IDO1 and TDO with IC₅₀ values of 0.74 μM and 2.93 μM, respectively, in enzymatic assays. nih.gov These findings highlight the potential of the 1H-indazole scaffold in developing dual-acting immunomodulatory agents.

Table 3: IDO1 and TDO Inhibition by 1H-Indazole Derivatives

| Compound | Target(s) | IC₅₀ (Enzymatic Assay) | Reference(s) |

|---|---|---|---|

| HT-37 | IDO1 / TDO | 0.91 μM / 0.46 μM | nih.gov |

| Compound 35 | IDO1 / TDO | 0.74 μM / 2.93 μM | nih.gov |

Other Enzyme Modulations (e.g., AChE, MAO B)

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) Inhibition: While not directly featuring the this compound structure, research into inhibitors for neurodegenerative diseases has explored related scaffolds. For instance, indanone derivatives have been identified as potent dual inhibitors of AChE and MAO-B. nih.gov Similarly, various heterocyclic structures, including those with anilide motifs, have been investigated as reversible and selective MAO-B inhibitors. aalto.fi The development of dual AChE and MAO-B inhibitors is a key strategy in the search for treatments for Alzheimer's disease. nih.gov

Receptor Modulation

In addition to enzyme inhibition, 1H-indazole derivatives have been shown to modulate the activity of various G-protein coupled receptors (GPCRs), which are important targets for a wide range of therapeutic areas.

Serotonin (B10506) Receptors: The indazole nucleus is recognized as an effective bioisostere for indole, the core structure of the neurotransmitter serotonin. nih.gov This has led to the exploration of indazole derivatives as ligands for serotonin receptors. A series of 1H-indazole-3-carboxamide derivatives were discovered to be selective serotonin 4 receptor (5-HT₄R) ligands. acs.org Notably, the placement of a methoxy (B1213986) group on the indazole ring was found to significantly impact binding affinity. acs.org Furthermore, direct indazole analogs of serotonergic tryptamines, such as 5-MeO-DMT, have been synthesized and shown to act as potent agonists at serotonin receptor subtype 2 (5-HT₂) receptors. nih.gov The serotonin receptor antagonist Granisetron, which contains an indazole moiety, is used clinically to manage chemotherapy-induced nausea and vomiting. mdpi.comresearchgate.net

Dopamine (B1211576) Receptors: Novel multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been designed and evaluated for their activity at dopamine and serotonin receptors for the potential treatment of schizophrenia. nih.gov These compounds have shown varying affinities for dopamine D₂ receptors, with substitutions on the arylpiperazine moiety influencing their binding. nih.gov

Adrenergic Receptors: A series of novel 1H-indazole derivatives have been identified as highly potent and selective human β3-adrenergic receptor (AR) agonists. nih.govacs.org One lead compound demonstrated significant β3-AR agonistic activity with an EC₅₀ of 21 nM. nih.gov Further optimization of the indazole scaffold led to compounds with improved selectivity over other adrenergic receptor subtypes, highlighting the potential for developing targeted therapies for conditions such as overactive bladder. acs.orgacs.org

Table 4: Receptor Modulation by 1H-Indazole Derivatives

| Derivative Class | Receptor Target(s) | Activity | Reference(s) |

|---|---|---|---|

| 1H-Indazole-3-carboxamides | Serotonin 4 Receptor (5-HT₄R) | Selective Ligands | acs.org |

| Indazole analogs of tryptamines | Serotonin 2 Receptor (5-HT₂R) | Potent Agonists | nih.gov |

| Indazole-piperazine hybrids | Dopamine D₂ Receptors | Multi-target Ligands | nih.gov |

| 1H-Indazole derivatives | β3-Adrenergic Receptor (β3-AR) | Potent and Selective Agonists | nih.govacs.orgacs.org |

Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize the estrogen receptor (ER) but also promote its degradation. They represent a vital therapeutic strategy for hormone receptor-positive breast cancer. nih.gov Research into novel SERDs has explored various chemical scaffolds, including those based on indazole.

In the quest for new SERDs with improved properties, a series of tricyclic indazoles were identified as a novel class of selective estrogen receptor degrader antagonists. The development of these compounds involved the strategic replacement of a phenol group with an indazole moiety, which successfully mitigated the formation of a reactive metabolite signal that had been observed in a previous series of compounds. nih.gov While specific data on this compound as a SERD is not available, the broader class of indazole derivatives has shown promise in this area. For instance, the optimization of a tetrahydroisoquinoline scaffold led to the exploration of indazole-containing compounds with enhanced chemical stability and low turnover in human hepatocytes. nih.gov One representative compound from this tricyclic indazole series demonstrated the desired ERα degrader-antagonist profile and showed activity in a xenograft model of breast cancer. nih.gov

Glucocorticoid Receptor Modulators (SGRMs)

Selective Glucocorticoid Receptor Modulators (SGRMs) are compounds designed to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. nih.govacs.org Non-steroidal SGRMs with improved side effect profiles are an area of active research.

Within this field, phenyl indazole-based non-steroidal GR modulators have been discovered. acs.org One such modulator, AZD9567, demonstrated an improved side effect profile in preclinical studies. acs.org The development of these modulators often involves exploring substitutions on the indazole ring to optimize potency and functional response. While direct studies on this compound as an SGRM have not been reported, the exploration of various substituents on the indazole core is a key strategy in the design of novel SGRMs. For example, the introduction of a methyl group on a phenyl indazole scaffold was shown to modulate the functional response of the glucocorticoid receptor. acs.org

Calcium-Release Activated Calcium (CRAC) Channel Blockers

The Calcium-Release Activated Calcium (CRAC) channel is a key player in the regulation of intracellular calcium levels and is crucial for the function of immune cells, such as T lymphocytes. nih.gov Blockade of CRAC channels is a promising therapeutic approach for autoimmune diseases. nih.gov

Research has led to the discovery of indazole and pyrazole (B372694) scaffolds as potent and selective CRAC channel blockers. nih.gov For example, the indazole-3-carboxamide derivative, compound 4k [1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide], was identified as a fast-onset, reversible, and selective CRAC channel blocker with an IC50 of 4.9 μM. nih.gov This compound effectively blocked the CRAC current and the nuclear translocation of NFAT without significantly affecting other ion channels. nih.gov Although specific data for this compound as a CRAC channel blocker is not available, the indazole scaffold itself is a validated starting point for the development of such inhibitors.

Chemokine Receptor Antagonism (e.g., CCR4)

The CC-chemokine receptor 4 (CCR4) is highly expressed on regulatory T cells (Tregs) and plays a role in their recruitment to the tumor microenvironment, which can suppress the anti-tumor immune response. acs.org Antagonists of CCR4 are therefore being investigated as potential cancer immunotherapies. acs.org

A series of potent, orally bioavailable small molecule antagonists of CCR4 have been developed, with some containing a 4-methoxy-1H-indazole core. acs.org One such compound, GSK2239633, which is N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, was identified as a CCR4 antagonist. acs.org Another CCR4 antagonist, referred to as CCR4 antagonist 3, demonstrated a potent ability to block the binding of chemokines to the CCR4 receptor with an IC50 value of 1.7 μM. medchemexpress.com

Cellular Biological Effects

Antiproliferative Activity in Cell Lines

Derivatives of 1H-indazole have demonstrated significant antiproliferative activity across a range of cancer cell lines. nih.govnih.gov The substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

While specific antiproliferative data for this compound is limited, studies on related methoxy-substituted indazole derivatives have shown promising results. For example, a series of (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov One compound from this series, 4p, exhibited potent and selective cytotoxicity against prostate cancer cell lines PC-3 and DU-145 with IC50 values of 1.89 ± 0.6 and 1.94 ± 0.2 μM, respectively. nih.gov

Another study on 1H-indazole-3-amine derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This compound also showed good selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.gov

Table 1: Antiproliferative Activity of Methoxy-Substituted Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| 4p | PC-3 (Prostate) | 1.89 ± 0.6 |

| 4p | DU-145 (Prostate) | 1.94 ± 0.2 |

| 6o | K562 (Leukemia) | 5.15 |

| 6o | HEK-293 (Normal) | 33.2 |

Data sourced from multiple studies investigating the antiproliferative effects of various indazole derivatives. nih.govnih.gov

Induction of Apoptosis Mechanisms

The anticancer activity of many indazole derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net

The methoxy-substituted indolin-2-one derivative, compound 4p, was shown to induce apoptosis in PC-3 prostate cancer cells. nih.gov Mechanistic studies revealed that this compound arrested the cell cycle in the G2/M phase, led to the activation of caspase-3, increased the expression of the pro-apoptotic protein Bax, and decreased the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it affected the mitochondrial membrane potential and increased intracellular calcium levels. nih.gov

Similarly, the 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 leukemia cells. researchgate.netsemanticscholar.org This was confirmed by flow cytometry analysis and was associated with the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. researchgate.netsemanticscholar.org

Table 2: Apoptotic Effects of Methoxy-Substituted Indazole Derivatives

| Compound | Cell Line | Apoptotic Mechanism |

| 4p | PC-3 | G2/M arrest, caspase-3 activation, ↑Bax, ↓Bcl-2, ΔΨm disruption, ↑Ca2+ |

| 6o | K562 | Inhibition of Bcl2 family, p53/MDM2 pathway modulation |

Data compiled from studies on the pro-apoptotic activity of various indazole derivatives. nih.govresearchgate.netsemanticscholar.org

Immunomodulatory Effects

Derivatives of 1H-indazol-4-amine have emerged as significant modulators of the immune system, primarily through the inhibition of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO). nih.govorientjchem.org These enzymes are crucial immune checkpoint regulators that are often overexpressed in cancer cells, contributing to an immunosuppressive tumor microenvironment. nih.govorientjchem.org By inhibiting IDO1 and TDO, these compounds can restore T cell-mediated antitumor immune responses. nih.gov

Research has led to the design and synthesis of several potent 1H-indazole-4-amine derivatives. For instance, a series of 4,6-disubstituted nitro-aryl 1H-indazole derivatives demonstrated significant inhibitory activity. Structure-activity relationship (SAR) analysis revealed that a nitro-aryl group at the C-4 position was advantageous for TDO inhibition, while substituents at the C-6 position influenced the selectivity for IDO1 versus TDO. nih.gov

Key findings from these studies include:

Dual Inhibition: Compound HT-37 was identified as a dual-target inhibitor, showing activity against both IDO1 and TDO. nih.gov

Selective TDO Inhibition: Compounds HT-28 and HT-30 displayed potent and selective inhibition of TDO. nih.gov

In Vivo Immune Response: In a murine allograft model, compound HT-28 not only demonstrated significant antitumor activity but also modulated the immune environment within the tumor. Immunohistochemical staining showed that treatment with HT-28 led to a decrease in the expression of the regulatory T cell marker Foxp3 and an increase in the expression of CD8 (a marker for cytotoxic T cells) and the pro-inflammatory cytokine TNF-α in tumor tissue. nih.gov

Another study on 4,6-substituted-1H-indazoles identified compound 35 as a potent dual inhibitor of IDO1 and TDO, which also exhibited in vivo antitumor activity. orientjchem.org

| Compound | Target(s) | IC₅₀ (Enzymatic Assay) | Cell-Based Assay IC₅₀ | Reference |

|---|---|---|---|---|

| HT-28 | TDO (selective) | 0.62 µM | Not Reported | nih.gov |

| HT-30 | TDO (selective) | 0.17 µM | Not Reported | nih.gov |

| HT-37 | IDO1/TDO (dual) | 0.91 µM (IDO1), 0.46 µM (TDO) | Not Reported | nih.gov |

| 35 | IDO1/TDO (dual) | 0.74 µM (IDO1), 2.93 µM (TDO) | 1.37 µM (HeLa cells, IDO1), 7.54 µM (A172 cells, TDO) | orientjchem.org |

Broad Spectrum Biological Activities Beyond Specific Targets

Beyond targeted immunomodulation, 1H-indazol-4-amine derivatives exhibit a wide range of other biological effects, highlighting the versatility of this chemical scaffold. researchgate.netmdpi.com

The indazole nucleus is a component of various compounds demonstrating antibacterial and antifungal activities. researchgate.net Specific research into 1H-indazole derivatives has identified novel agents with potent antimicrobial effects, particularly through the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. researchgate.net

A study focused on 4-bromo-1H-indazole derivatives yielded several compounds with significant in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including resistant phenotypes. researchgate.net

Key antibacterial findings include:

Compounds 12 and 18 showed potent activity against penicillin-resistant Staphylococcus aureus. researchgate.net

Compound 18 was also effective against S. aureus ATCC29213. researchgate.net

Compound 9 demonstrated the best activity against penicillin-susceptible Streptococcus pyogenes, proving more active than the comparator drug ciprofloxacin. researchgate.net

Other studies have confirmed the antimicrobial potential of the indazole scaffold against various pathogens, including Escherichia coli, Bacillus megaterium, and the fungus Candida albicans. orientjchem.org Further research has identified indazole derivatives that act as inhibitors of bacterial DNA Gyrase B, a validated antibacterial target, showing efficacy against clinically important Gram-positive pathogens like MRSA. nih.goveurekaselect.com

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9 | Streptococcus pyogenes PS | 4 | researchgate.net |

| 12 | Staphylococcus aureus (Penicillin-Resistant) | Not specified value, but 256-fold more potent than 3-methoxybenzamide | researchgate.net |

| 18 | Staphylococcus aureus (Penicillin-Resistant) | Not specified value, but 256-fold more potent than 3-methoxybenzamide | researchgate.net |

| 18 | S. aureus ATCC29213 | Not specified value, but 64-fold better than 3-methoxybenzamide | researchgate.net |

The anti-inflammatory potential of the indazole scaffold is well-established, with the marketed NSAID Benzydamine featuring this core structure. researchgate.netontosight.ai Research into 1H-indazole derivatives has explored multiple anti-inflammatory pathways, primarily focusing on the inhibition of specific kinases involved in inflammatory signaling.

Apoptosis signal-regulating kinase 1 (ASK1) Inhibition: ASK1 is a key member of the mitogen-activated protein kinase (MAPK) signaling pathway that is involved in cellular stress responses and inflammation. researchgate.net Inhibition of ASK1 is a promising strategy for treating inflammatory diseases. researchgate.net

A series of 1H-indazole derivatives were designed as novel ASK1 inhibitors, leading to the discovery of compound 15 . This compound displayed excellent in vitro ASK1 kinase activity and protected intestinal epithelial cells in a tumor necrosis factor-α (TNF-α)-induced model. Mechanistic studies confirmed that compound 15 suppresses phosphorylation within the ASK1-p38/JNK signaling pathway. researchgate.net

Another study identified compound 33c as a potent ASK1 inhibitor, which was shown to inhibit the upregulated ASK1-p38/JNK signaling pathway in cell models relevant to non-alcoholic steatohepatitis (NASH).

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a well-known enzyme that mediates inflammatory processes. Computational studies have been employed to evaluate 1H-indazole analogs as potential COX-2 inhibitors. nih.goveurekaselect.com

Molecular docking studies of 1H-indazole analogs with the COX-2 enzyme (PDB ID: 3NT1) revealed significant binding affinities. Compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed promising binding results, suggesting their potential to function as COX-2 inhibitors for treating inflammation. nih.goveurekaselect.com

Some indazole derivatives have been noted to possess antioxidant properties, often in the context of their neuroprotective effects where they can mitigate damage from oxidative stress. nih.gov For example, certain 5-substituted indazole derivatives demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells, an effect attributed in part to their antioxidant capabilities. Similarly, other indazole derivatives were found to reduce oxidative stress markers in neuronal cell cultures. nih.gov

However, detailed mechanistic studies focusing specifically on the antioxidant pathways (e.g., hydrogen atom transfer, single electron transfer) for this compound or its closely related derivatives are not extensively reported in the current scientific literature. This remains an area for future investigation to fully elucidate the potential of this chemical class in combating conditions related to oxidative stress.

The potential of indazole derivatives to treat neurological and neurodegenerative disorders is an emerging area of research. nih.govresearchgate.net These compounds are being investigated for their ability to protect neurons from damage and reduce neuroinflammation, which are key factors in diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net

The neuroprotective mechanisms of indazole derivatives are multifaceted:

Reduction of Neuroinflammation: By inhibiting inflammatory pathways, certain indazole derivatives can reduce inflammation in the brain, which is a critical component of neurodegenerative disease progression. researchgate.net

Modulation of Key Enzymes: Indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, enzymes whose dysregulation is implicated in Parkinson's disease. nih.gov

Protection Against Aβ-Induced Toxicity: In models of Alzheimer's disease, specific 5-substituted indazole derivatives have demonstrated neuroprotective effects against cell death induced by amyloid-beta (Aβ) peptides.

Reduction of Oxidative Stress: The ability of some indazole compounds to lower oxidative stress markers in neuronal cells contributes directly to their neuroprotective profile. nih.gov

While research into the neuroprotective effects of the broader indazole class is promising, specific studies focusing on this compound are limited.

Structure Activity Relationship Sar and Computational Studies of 1h Indazol 4 Amine Derivatives

Impact of Substituent Effects on Biological Activity and Selectivity

Role of Substituents at the 3-Position (e.g., Methoxy (B1213986) Group)

The 3-position of the indazole ring is a key site for modification, and the introduction of a methoxy group (as in 3-Methoxy-1H-indazol-4-amine) can have a profound impact on biological activity. While direct SAR studies on this compound are not extensively detailed in the provided results, broader studies on indazole derivatives offer valuable insights. For instance, in the context of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were found to be among the more potent substituents. acs.org This suggests that electron-donating groups in this region of the molecule can be beneficial for certain biological activities.

Furthermore, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib, highlighting the importance of the 3-amino group in interacting with target proteins. mdpi.com The presence of a methoxy group at this position would alter the electronic and steric properties, potentially modulating this binding interaction.

Influence of Substituents at the 4-Position (Amino Group)

The 4-amino group is a crucial functional group in this class of compounds. Its basicity and hydrogen-bonding capacity often play a significant role in target recognition. Modification of this amino group can lead to significant changes in biological activity. For example, in a series of 1H-indazole derivatives developed as anti-inflammatory agents, the presence of various substituted phenyl groups attached to the indazole core, which could be considered as modifications of the broader 4-position environment, led to significant binding with the COX-2 enzyme. researchgate.netdntb.gov.uascispace.com

Studies on 4-(1H-indazol-4-yl)phenylamino derivatives as KDR inhibitors have shown that hydrophobic and hydrogen-bonding interactions are predominant factors in modulating inhibitory activities. nih.gov This underscores the importance of the substituent at the 4-position in establishing key interactions within the binding site of a target protein.

Effects of Substitutions at other Ring Positions (C5, C6, C7)

Substitutions at other positions on the benzene (B151609) ring of the indazole core (C5, C6, and C7) also contribute to the SAR of these derivatives. In the development of CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org This indicates that steric bulk at these positions can be detrimental to activity, likely by interfering with the optimal binding conformation.

In a separate study on N-(7-indazolyl)benzenesulfonamide derivatives as cell cycle inhibitors, substitutions at the 7-position were investigated, demonstrating that this position is also amenable to modification to achieve potent biological activity. acs.org

Modulation at Ring Nitrogen Atoms (N1, N2)

The nitrogen atoms of the pyrazole (B372694) ring (N1 and N2) are also important points for structural modification. Alkylation at the N1 position is a common strategy to explore the SAR of indazole derivatives. For example, selective alkylation at N1 with a 3-cyanobenzyl group was a key step in the synthesis of potent CCR4 antagonists. acs.org The 1H-tautomer of indazole is generally more stable than the 2H-tautomer, and substitutions at N1 are often favored. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For 1H-indazol-4-amine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea (B33335) derivatives as KDR inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.504 and a non-cross-validated correlation coefficient (r²) of 0.913. nih.gov The CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, showed even better predictive ability with a q² of 0.595 and an r² of 0.947. nih.gov These models provide a structural framework for designing new, more potent inhibitors by highlighting the key steric and electronic features required for activity. nih.govnih.gov

Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors helped in understanding the variability in their activity and provided a basis for designing new inhibitors. nih.gov The steric and electrostatic maps generated from these models are instrumental in guiding the rational design of novel compounds with improved potency. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the binding modes of ligands with their target proteins. These methods have been extensively used to study 1H-indazol-4-amine derivatives.

For KDR inhibitors, molecular docking simulations using Surflex-dock helped to determine the probable binding conformations of the compounds at the active site of the KDR protein. nih.gov The results revealed that multiple hydrophobic and hydrogen-bonding interactions are the primary factors governing the inhibitory activity. nih.gov

In the context of anti-inflammatory agents, molecular docking of 1H-indazole analogs with the COX-2 enzyme identified compounds with significant binding affinities. researchgate.netdntb.gov.uascispace.com Subsequent MD simulations indicated that the most promising compounds were stable within the active site of the enzyme. researchgate.netdntb.gov.ua The binding free energy calculated using methods like MM-GBSA further confirmed the substantial binding affinities of these compounds. researchgate.netdntb.gov.uascispace.com

Molecular docking and MD simulations of indazole derivatives as HIF-1α inhibitors also showed good binding efficiency and stability in the active site of the protein. nih.gov These computational studies, in conjunction with QSAR and pharmacophore mapping, provide a powerful platform for the design of novel and potent inhibitors. nih.gov

Ligand-Protein Interaction Analysis

Molecular docking and simulation studies have provided deep insights into how 1H-indazol-4-amine derivatives interact with their protein targets at the molecular level. A key interaction motif involves the indazole ring itself, which frequently acts as a hinge-binder in kinase domains.

For instance, in studies of 3-amino-1H-indazol-4-yl derivatives as inhibitors of the BCR-ABL kinase, including the challenging T315I mutant, the indazole ring is consistently observed to form critical hydrogen bonds. The indazole NH and the 3-NH2 groups engage with the backbone carboxyl group of Glutamate 316 (Glu316) and the main chain carbonyl of Methionine 318 (Met318), respectively. acs.org This dual hydrogen bond pattern anchors the ligand in the ATP-binding site. Further stability is conferred by π-π stacking interactions between the indazole's pyrazole moiety and the aromatic ring of Phenylalanine 317 (Phe317), alongside hydrophobic interactions with residues such as Leu248, Val256, and Leu370. acs.org

Similarly, in the context of Fibroblast Growth Factor Receptor (FGFR) kinases, the indazole core is a validated pharmacophore. nih.govnih.gov Fragment-based design approaches have shown that the indazole moiety provides a superior scaffold compared to the analogous indole (B1671886), establishing key interactions within the FGFR hinge region. nih.gov For Aurora kinases, another family of serine/threonine kinases, computational modeling suggests that the indazole scaffold can achieve isoform selectivity by targeting specific residues like Arginine 220 (Arg220) and Threonine 217 (Thr217). researchgate.net

The table below summarizes key ligand-protein interactions identified for indazole derivatives through computational studies.

| Target Protein | Key Interacting Residues | Type of Interaction |

| BCR-ABL Kinase | Glu316, Met318 | Hydrogen Bonding |

| Phe317 | π-π Stacking | |

| Leu248, Val256, Leu370 | Hydrophobic | |

| FGFR Kinases | Hinge Region Residues | Hydrogen Bonding |

| Aurora Kinases | Arg220, Thr217, Glu177 | Hydrogen Bonding (for selectivity) |

| COX-2 | Gly526 | Hydrogen Bonding |

Binding Affinity Predictions

Computational studies, in conjunction with experimental assays, have been crucial in predicting and quantifying the binding affinities of 1H-indazol-4-amine derivatives. These predictions are often expressed as docking scores, binding free energies (kcal/mol), or correlated with experimental values like the half-maximal inhibitory concentration (IC50).

For example, molecular docking studies on 1H-indazole analogs against the Cyclooxygenase-2 (COX-2) enzyme revealed that derivatives featuring a 4-methoxyphenyl (B3050149) group exhibit significant predicted binding energies, in the range of -8.46 kcal/mol. nih.gov In the pursuit of BCR-ABL inhibitors, derivatives of 3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide showed potent inhibitory activity, with the lead compound exhibiting the lowest binding energy in simulations. acs.org

The optimization of 1H-indazol-3-amine derivatives as FGFR inhibitors led to compounds with high potency. Compound 2a, featuring a 2,6-difluoro-3-methoxyphenyl residue, demonstrated IC50 values of less than 4.1 nM against FGFR1 and 2.0±0.8 nM against FGFR2. researchgate.net This highlights the predictive power of computational design in achieving high-affinity ligands.

The following table presents a selection of reported binding affinities and inhibitory concentrations for various 1H-indazole derivatives against their respective targets.

| Derivative Class | Target | Predicted Binding Energy (kcal/mol) | Experimental IC50 |

| 1H-Indazole with 4-methoxyphenyl group | COX-2 | -8.46 | - |

| (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone | COX-2 | -8.49 | - |

| 3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide | BCR-ABL T315I | - | 1.8 nM |

| 1H-Indazole-3-amine with 2,6-difluoro-3-methoxyphenyl | FGFR1 | - | < 4.1 nM |

| 1H-Indazole-3-amine with 2,6-difluoro-3-methoxyphenyl | FGFR2 | - | 2.0 ± 0.8 nM |

| 1H-Indazole-based fragments | FGFR1 | - | 0.8–90 µM |

Conformational Analysis and Pharmacophore Generation

Conformational analysis and pharmacophore modeling are pivotal computational techniques used to understand the three-dimensional structural requirements for the biological activity of 1H-indazole derivatives. These models distill the complex structural information into a set of essential chemical features (pharmacophore) required for binding to a specific target.

A computational analysis of the conformational ensembles of 1H-indazole analogues designed as EGFR inhibitors has been used to rationalize their activity and selectivity. nih.gov The flexibility of substituents on the indazole core can significantly influence the adoption of a bioactive conformation necessary for fitting into the ATP-binding pocket.

Pharmacophore mapping of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) has led to the generation of five-point pharmacophore hypotheses, such as A1D2R3R4R5_4 (where A is an acceptor, D is a donor, and R is an aromatic ring). nih.gov These models, combined with 3D-QSAR contour maps, provide a structural framework to guide the design of new, more potent inhibitors by highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable. nih.govresearchgate.net

For FGFR kinases, a de novo design approach successfully identified an indazole-based pharmacophore as a superior alternative to an initial indole hit. nih.govnih.gov This model emphasizes the indazole core as the key hinge-binding element. Similarly, for 5-HT3 receptor antagonists, a general pharmacophore has been established which consists of an aromatic moiety (which can be indazole), a linking group capable of hydrogen bonding, and a basic amine. wikipedia.org

Computational Chemistry in Mechanistic Elucidation

Beyond predicting binding, computational chemistry plays a vital role in elucidating the underlying mechanisms of chemical reactions and determining crucial physicochemical properties like protonation states.

A detailed study of the reaction between NH-indazoles and formaldehyde (B43269) in an aqueous acid solution employed both experimental NMR and theoretical calculations to unravel the reaction mechanism. researchgate.netnih.gov Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, researchers established the mechanism for the formation of N1-CH2OH derivatives. The calculations showed that the reaction proceeds through the neutral indazole tautomer and protonated formaldehyde. This is because formaldehyde is a much weaker base than indazole, making a direct reaction between a protonated indazolium cation and formaldehyde impossible. researchgate.netnih.gov These theoretical calculations provided a solid foundation for the experimental observations and helped to characterize the resulting N1- and N2-substituted products. researchgate.netnih.gov Such mechanistic insights are crucial for controlling the regioselectivity of synthesis and for understanding the stability and reactivity of these compounds.

Advanced Research Directions and Future Perspectives on 3 Methoxy 1h Indazol 4 Amine and Its Analogs

Development of Novel Synthetic Methodologies

The synthesis of functionalized indazoles is continually evolving, with a focus on efficiency, sustainability, and the introduction of novel chemical diversity. Future efforts are likely to move beyond traditional multi-step sequences to more sophisticated and "green" approaches.

Advanced bond-forming reactions are also being developed. Researchers have reported practical, large-scale syntheses of complex indazole amines using techniques like highly regioselective bromination and selective cyclization, avoiding the need for column chromatography. chemrxiv.org Furthermore, novel C-H amination techniques, such as a dearomative (3+2) cycloaddition, offer pathways to arylamines with unique regioselectivity that complements traditional methods. acs.org Looking forward, innovative cross-coupling reactions, including formal oxygen insertion between Suzuki-Miyaura partners to create diaryl ethers, could be adapted to modify the indazole core in previously inaccessible ways. acs.org These cutting-edge methods provide powerful tools for creating libraries of novel 3-methoxy-1H-indazol-4-amine analogs for drug discovery.

Exploration of Undiscovered Molecular Targets

While the 1H-indazole-3-amine core is well-known for targeting protein kinases, its structural versatility suggests a much broader range of potential biological targets. nih.gov Analogs have already shown activity against targets as diverse as the Bcl-2 protein family, the p53/MDM2 pathway, and monoamine oxidase B (MAO-B). nih.govnih.gov

The exploration of undiscovered molecular targets for this compound and its derivatives could involve several strategies. High-throughput screening of diverse indazole libraries against panels of enzymes, receptors, and ion channels could reveal unexpected activities. The structural motif of an aromatic amine fused to a heterocyclic ring is a common feature in many classes of bioactive molecules, suggesting that indazole analogs could be developed as inhibitors for proteases, epigenetic targets like histone deacetylases (HDACs), or phosphodiesterases (PDEs). Furthermore, given the established role of indazoles in oncology, exploring their potential in other therapeutic areas such as neurodegenerative diseases, inflammation, and metabolic disorders is a logical next step. For example, the demonstrated activity against MAO-B suggests a potential application in Parkinson's disease. nih.gov

Multi-Targeting Approaches in Drug Discovery

The complexity of diseases like cancer often necessitates hitting multiple biological targets simultaneously to achieve a therapeutic effect and overcome resistance. The indazole scaffold is exceptionally well-suited for the design of multi-target agents, or polypharmacology.

A key example is the development of pan-HER inhibitors, which are designed to block multiple members of the human epidermal growth factor receptor (HER) family (e.g., HER1, HER2, HER4). nih.gov An N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton, which shares features with indazoles, was identified as an effective core for such inhibitors. nih.gov This concept can be extended to this compound by designing analogs that simultaneously inhibit several tyrosine kinases implicated in a specific cancer type. Another promising multi-targeting strategy involves creating single molecules that modulate distinct but related pathways. For instance, a compound could be engineered to inhibit a key proliferative kinase while also disrupting the p53/MDM2 interaction to induce apoptosis, as has been explored with other 1H-indazole-3-amine derivatives. nih.gov This approach could lead to synergistic anti-cancer effects and a lower likelihood of drug resistance.

Design of Probes for Chemical Biology Research

Chemical probes are indispensable tools for dissecting complex biological processes. By modifying the this compound scaffold, researchers can create tailored probes to identify and validate molecular targets, study drug-protein interactions, and visualize biological events.

To create such probes, the core molecule can be functionalized with various reporter or reactive groups. For example:

Affinity-based probes: Attaching a biotin (B1667282) tag to a non-critical position on the indazole ring would allow for the "pull-down" of its binding partners from cell lysates, enabling target identification via mass spectrometry.

Fluorescent probes: Conjugating a fluorophore to the molecule would permit visualization of its subcellular localization and interaction with targets in living cells using advanced microscopy techniques.

Photoaffinity labels: Incorporating a photoreactive group, such as a diazirine or an azide, would enable the formation of a covalent bond between the probe and its target upon UV irradiation. This technique is a powerful method for irreversibly labeling binding proteins and confirming direct engagement.

The design of these probes requires a careful understanding of the structure-activity relationship (SAR) of the parent molecule to ensure that the addition of the tag does not abolish its binding affinity.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every aspect of drug discovery and have immense potential in advancing research on indazole-based compounds. ijirt.orgijettjournal.org These computational tools can process vast datasets to identify patterns and make predictions far more efficiently than human researchers. ijirt.orgnih.gov

Key applications in indazole research include:

Novel Synthesis Prediction: Computer-Aided Synthesis Planning (CASP) tools, powered by both expert-encoded rules and ML algorithms, can propose novel and efficient synthetic routes to complex indazole analogs. nih.govacs.org These systems can be trained on proprietary in-house reaction data to improve their predictive power for specific chemistries. acs.org

De Novo Drug Design: Generative AI models can design entirely new indazole derivatives with desired properties. By learning from existing databases of active molecules, these models can generate structures optimized for high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Target Identification and Interaction Prediction: Deep learning models can predict potential drug-target interactions (DTIs) by analyzing the chemical structure of an indazole analog and the protein sequence of a potential target. ijirt.org This accelerates the process of identifying new biological targets and understanding a compound's mechanism of action.

Multi-Objective Optimization: Computational approaches can be used to simultaneously optimize multiple parameters, such as potency against a primary target, selectivity over off-targets, and metabolic stability, to reduce the failure rate of preclinical candidates. ijirt.org

The integration of AI and ML promises to accelerate the design-make-test-analyze cycle, making the discovery of new indazole-based therapeutics more efficient and cost-effective. ijettjournal.org

Compound and Research Summary

The following tables provide a summary of the compounds and research findings discussed in this article.

Table 1: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C8H9N3O | Core compound of focus |

| 1H-Indazole-3-amine | C7H7N3 | Key pharmacophore and synthetic precursor nih.govnih.gov |

| 5-Bromo-1H-indazol-3-amine | C7H6BrN3 | Synthetic intermediate in Suzuki coupling reactions nih.gov |

| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | C16H11BrN4 | Molecular skeleton for pan-HER inhibitors nih.gov |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | C16H24N4O | Example of a related N-heterocyclic amine synthesized via one-pot reductive amination mdpi.com |

| 4-Bromo-1H-indazol-3-amine | C7H6BrN3 | Commercially available indazole derivative sigmaaldrich.com |

Table 2: Interactive Research Findings

| Research Area | Key Finding/Technique | Potential Application for Indazole Analogs | Reference |

|---|---|---|---|

| Novel Synthesis | Microwave-assisted and solvent-free reactions | Faster, more sustainable synthesis of indazole libraries | nih.govmdpi.com |

| Novel Synthesis | Regioselective C-H amination | Access to novel amine-substituted indazoles with unique substitution patterns | acs.org |

| Molecular Targets | 1H-indazole-3-amine as a kinase hinge-binder | Development of selective or multi-target kinase inhibitors for oncology | nih.gov |

| Molecular Targets | Activity against p53/MDM2 and Bcl-2 pathways | Development of apoptosis-inducing anti-cancer agents | nih.gov |

| Multi-Targeting | Design of pan-HER inhibitors | Creation of broad-spectrum anti-cancer drugs targeting multiple receptor tyrosine kinases | nih.gov |

| Chemical Biology | Functionalization with biotin or fluorophores | Creation of probes for target identification and cellular imaging | General Principle |

| AI/ML | Computer-Aided Synthesis Planning (CASP) | Automated design of efficient synthetic routes | nih.govacs.org |

| AI/ML | Prediction of Drug-Target Interactions (DTIs) | Rapidly identifying new biological targets and predicting off-target effects | ijirt.org |

Q & A

Q. What are the established synthetic routes for 3-Methoxy-1H-indazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves multi-step protocols. A common approach includes:

- Condensation reactions : Using precursors like substituted indazoles with methoxy groups under acidic conditions (e.g., acetic acid reflux) to introduce the amine functionality .

- Cyclization : Hydrazine salts or thiourea derivatives may react with carbonyl-containing intermediates to form the indazole core .

- Optimization : Key parameters include temperature control (reflux vs. room temperature), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, excess hydrazine (1.2–1.5 equiv) can improve yield in cyclization steps .

- Purity : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is critical.

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify methoxy (-OCH) and amine (-NH) groups. Aromatic protons in the indazole ring typically appear between δ 7.0–8.5 ppm .

- HRMS : Confirms molecular weight (e.g., CHNO: calc. 163.0746) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, particularly the planar indazole ring and methoxy orientation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, IC measurement techniques) to minimize experimental noise .

- Structural impurities : Use HPLC (>95% purity) and elemental analysis to verify compound integrity .

- Data triangulation : Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) and computational docking studies to confirm target interactions .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound in drug discovery?

- Methodological Answer :

- Substituent modification :

- Biological testing : Prioritize in vitro assays (e.g., kinase inhibition) followed by ADMET profiling (e.g., microsomal stability, CYP450 inhibition) .

Q. How can synthetic yield and scalability of this compound be improved for preclinical studies?

- Methodological Answer :

- Catalysis : Transition-metal catalysts (e.g., Pd/C) for reductive amination steps can reduce reaction time and byproducts .

- Flow chemistry : Continuous flow systems enhance reproducibility for large-scale synthesis (>100 g) .

- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.